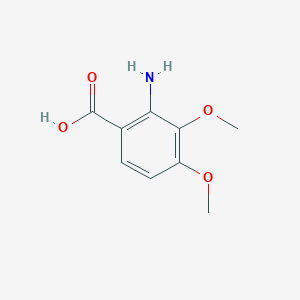

2-Amino-3,4-dimethoxybenzoic acid

Overview

Description

2-Amino-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid, featuring amino and methoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3,4-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,4-dimethoxybenzoic acid, followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dimethoxybenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Amino-3,4-dimethoxybenzoic acid serves as a crucial building block in organic synthesis. It is utilized in the following ways:

- Synthesis of Complex Molecules : This compound is involved in various synthetic pathways, including the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming carbon-carbon bonds in complex organic molecules.

- Reactivity : The compound can undergo oxidation to form quinones and can participate in substitution reactions due to the presence of amino and methoxy groups.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinones from the compound. |

| Reduction | Converts nitro groups to amino groups. |

| Substitution | Involves halogens or alkylating agents to form derivatives. |

Biological Applications

Research into the biological properties of this compound has revealed several potential benefits:

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Antibacterial Activity : The compound has shown promise against various bacterial strains, indicating its potential as a therapeutic agent .

Medicinal Chemistry

The compound is being explored for its therapeutic potentials:

- Drug Development : Ongoing research investigates its role in developing new drugs targeting conditions such as infections caused by Acanthamoeba castellanii, which can lead to severe ocular diseases .

- Pharmacological Studies : Derivatives of this compound are being studied for enhanced efficacy against cancer cells and improved antimicrobial properties compared to parent compounds .

Industrial Applications

This compound finds utility in various industrial sectors:

- Dyes and Agrochemicals : It is used in producing dyes and agrochemicals due to its chemical stability and reactivity.

- Chemical Manufacturing : The compound is part of a collection of rare chemicals provided for early discovery researchers, highlighting its importance in developing new materials and products .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that modifications to the amino group significantly enhanced antibacterial activity compared to unmodified compounds .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of metal complexes with this compound demonstrated that these complexes could exhibit unique magnetic properties suitable for applications in medicine and technology . The synthesis involved creating complexes with cations such as Cu(II) and Co(II), which were characterized through various analytical techniques including IR spectroscopy and X-ray diffraction.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and biological activity. For example, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

2-Amino-3,4-dimethoxybenzoic acid can be compared with other similar compounds, such as:

3,4-Dimethoxybenzoic acid: Lacks the amino group, which significantly alters its chemical and biological properties.

2-Amino-4,5-dimethoxybenzoic acid: Similar structure but with different positions of the methoxy groups, leading to variations in reactivity and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-Amino-3,4-dimethoxybenzoic acid (2-A-3,4-DMBA) is an aromatic compound characterized by the presence of two methoxy groups and an amino group attached to a benzoic acid framework. Its molecular formula is , with a molecular weight of 197.19 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

- Appearance: Crystalline powder

- Melting Point: 169°C to 173°C

- Solubility: Soluble in methanol and water

Antimicrobial Properties

Research indicates that 2-A-3,4-DMBA exhibits significant antimicrobial activity. It has been shown to be effective against various gram-positive and gram-negative bacteria. In vitro studies have demonstrated its potential as a starting material for synthesizing novel benzamide compounds with enhanced antibacterial properties.

Antioxidant Activity

The compound has also been investigated for its antioxidant capabilities. Studies have measured its total antioxidant capacity, free radical scavenging ability, and metal chelating activity. These properties suggest that 2-A-3,4-DMBA could play a role in combating oxidative stress in biological systems.

While specific mechanisms of action for 2-A-3,4-DMBA are not fully elucidated, it is believed to interact with various biological targets. Research has focused on its binding affinity with enzymes and receptors, indicating potential pathways for therapeutic applications .

Chemotherapeutic Potential

Notably, 2-A-3,4-DMBA has been identified as a chemotherapeutic agent that inhibits the function of P-glycoprotein (Pgp) and other ATPase pumps. This inhibition can enhance the efficacy of certain drugs by preventing their efflux from cells, thereby increasing their intracellular concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4,5-dimethoxybenzoic acid | Two methoxy groups at positions 4 and 5 | Known for its application in pharmaceuticals |

| 6-Aminoveratric acid | Methoxy groups at different positions | Exhibits different biological activity profiles |

| 4,5-Dimethoxyanthranilic acid | Similar structure but different substituents | Used in dye synthesis |

| 2-Amino-4-methoxybenzoic acid | One methoxy group | Less soluble than its dimethoxy counterparts |

The uniqueness of this compound lies in its specific arrangement of functional groups which influences its reactivity and biological activity compared to these similar compounds.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of synthesized benzamide derivatives from 2-A-3,4-DMBA against six bacterial strains. The results indicated that several derivatives exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. This highlights the compound's potential as a scaffold for developing new antibiotics.

Case Study 2: Antioxidant Capacity Assessment

In another investigation, the antioxidant capacity of 2-A-3,4-DMBA was assessed using various assays, including DPPH radical scavenging and metal chelation tests. The results showed that the compound effectively scavenged free radicals and chelated metal ions, suggesting its utility in preventing oxidative damage in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-3,4-dimethoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves halogenation, amination, or demethylation of precursor benzoic acids. For example, microwave-assisted reactions at 230°C in acidic media (e.g., 5% acetic acid) can yield derivatives with >80% efficiency . Purification typically involves solvent extraction (e.g., ether or chloroform) and pH adjustment. Yields vary with substituents; electron-donating groups like methoxy may stabilize intermediates, while steric hindrance from bulky groups (e.g., dimethylamino) can reduce yields to ~20% .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the carboxylic acid proton (broad, δ ~12 ppm) .

- IR Spectroscopy : Look for peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~3300 cm<sup>-1</sup> (N-H stretch) .

- Mass Spectrometry : The molecular ion peak should match the molecular formula C9H11NO4 (exact mass: 197.07 g/mol) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Sequential solvent washing (e.g., ether to remove non-polar impurities) followed by recrystallization from ethanol/water mixtures is common. For acidic byproducts, adjust pH to ~7 using HCl or NaOH to precipitate the product .

Advanced Research Questions

Q. How do substituents on the benzoic acid core influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Methoxy groups at positions 3 and 4 act as electron-donating groups, enhancing electrophilic substitution at position 5. Halogenation (e.g., bromination) at this position proceeds efficiently under mild conditions (e.g., NBS in DMF) . However, steric hindrance from adjacent groups can slow reaction kinetics. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What mechanisms explain halogen migration during demethylation of methoxy-substituted benzoic acid derivatives?

- Methodological Answer : Demethylation with HBr/HOAc can induce halogen migration via radical intermediates. For example, 2-bromo-3,4-dimethoxybenzoic acid yields 3-bromo-4,5-dihydroxybenzoic acid due to bromine shifting to stabilize the transition state . Isotopic labeling (e.g., <sup>18</sup>O) and kinetic studies are recommended to track migration pathways.

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- Methodological Answer : The amino and methoxy groups enable derivatization into quinoxalines or triazine hybrids. For instance, coupling with 4-formyl-2-methoxyphenoxy groups via microwave-assisted cyclization produces triazine derivatives with potential enzyme inhibition (IC50 values in µM range) . Screen derivatives using in vitro assays (e.g., kinase inhibition) and compare with structure-activity relationship (SAR) models.

Properties

IUPAC Name |

2-amino-3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQDNCAFEFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.